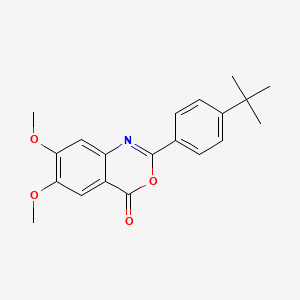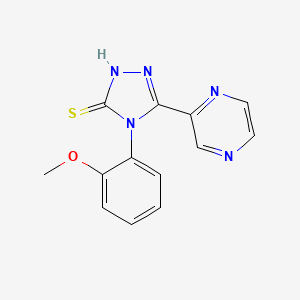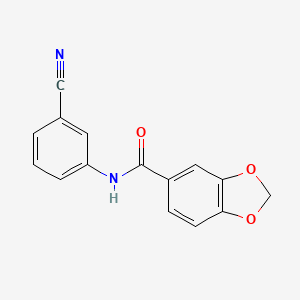
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide, also known as CI-994, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of histone deacetylase (HDAC) inhibitors, which are compounds that can alter the epigenetic regulation of gene expression by inhibiting the activity of HDAC enzymes. CI-994 has been shown to have promising anticancer activity in preclinical studies, and is currently being investigated in clinical trials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key epigenetic modification that can regulate gene expression by altering chromatin structure and accessibility. HDAC inhibitors like this compound can increase histone acetylation levels, leading to changes in gene expression and cellular function. In addition to histones, HDACs can also deacetylate non-histone proteins, such as transcription factors and signaling molecules. By inhibiting HDAC activity, this compound can affect multiple cellular pathways and processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. These include:
- Induction of cell cycle arrest: this compound can cause G1 and G2/M phase arrest in cancer cells, leading to decreased proliferation and increased apoptosis.
- Alteration of gene expression: this compound can upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes, leading to changes in cellular function and differentiation.
- Inhibition of angiogenesis: this compound can inhibit the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
- Modulation of immune response: this compound can affect the activity of immune cells, such as T cells and natural killer cells, leading to enhanced antitumor immunity.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Potent anticancer activity: this compound has been shown to have potent anticancer activity in vitro and in vivo, making it a valuable tool for studying cancer biology and therapy.
- Broad-spectrum activity: this compound can affect multiple cellular pathways and processes, making it useful for studying diverse biological phenomena.
- Well-characterized mechanism of action: The mechanism of action of this compound is well understood, making it easier to interpret experimental results and design follow-up studies.
Some of the limitations of this compound include:
- Limited solubility: this compound has limited solubility in water and other common solvents, which can make it difficult to use in certain experimental systems.
- Off-target effects: HDAC inhibitors like this compound can affect multiple cellular pathways and processes, which can lead to off-target effects and complicate interpretation of experimental results.
- Toxicity: HDAC inhibitors can be toxic to normal cells as well as cancer cells, which can limit their therapeutic potential and require careful dosing in experimental systems.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide and HDAC inhibitors in general. Some of these include:
- Combination therapy: HDAC inhibitors like this compound may have increased efficacy when used in combination with other anticancer agents, such as chemotherapy or immunotherapy.
- Biomarker identification: Identifying biomarkers that predict response to HDAC inhibitors could improve patient selection and treatment outcomes.
- Epigenetic profiling: Understanding the epigenetic profiles of cancer cells and how they are altered by HDAC inhibitors could lead to more targeted and effective therapies.
- Development of more potent and selective HDAC inhibitors: Developing HDAC inhibitors with improved potency and selectivity could reduce off-target effects and increase therapeutic efficacy.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chlorobenzoic acid, which is then converted into 2-chlorobenzoyl chloride. This intermediate is then reacted with indole-3-acetic acid to form the final product, this compound. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved using column chromatography.
Scientific Research Applications
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like this compound can alter the epigenetic regulation of gene expression, leading to changes in cell differentiation, proliferation, and apoptosis. These effects can be particularly beneficial in cancer cells, which often have abnormal epigenetic profiles. This compound has been shown to have potent anticancer activity in vitro and in vivo, and has been investigated in clinical trials for various types of cancer, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZYGNIKGUWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)


